Demeton-O-methyl sulfone
Overview
Description
Demeton-O-methyl sulfone: is an organophosphate insecticide known for its high toxicity and effectiveness in controlling a variety of pests. It is a derivative of demeton, which was widely used in agriculture to manage sucking insects such as aphids, thrips, and sawflies . This compound is particularly notable for its role as an acetylcholinesterase inhibitor, making it a potent neurotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Demeton-O-methyl sulfone typically involves the oxidation of Demeton-O-methyl. This process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane to facilitate the oxidation process.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where Demeton-O-methyl is oxidized in large reactors. The reaction conditions are carefully monitored to ensure the complete conversion of the starting material to the sulfone derivative. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Demeton-O-methyl sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various organophosphate derivatives.
Scientific Research Applications
Demeton-O-methyl sulfone has several applications in scientific research, including:
Mechanism of Action
Demeton-O-methyl sulfone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of the postsynaptic receptors, causing symptoms such as muscle twitching, convulsions, and potentially death . The primary molecular target is acetylcholinesterase, and the pathway involved is the cholinergic pathway .
Comparison with Similar Compounds
Demeton-S-methyl sulfone: Another organophosphate insecticide with similar properties and uses.
Oxydemeton-methyl: A related compound with similar insecticidal activity but different chemical structure.
Parathion: Another organophosphate insecticide with a similar mechanism of action but different toxicity profile.
Uniqueness: Demeton-O-methyl sulfone is unique due to its specific structure and high potency as an acetylcholinesterase inhibitor. Compared to other similar compounds, it has a distinct balance of efficacy and toxicity, making it a valuable tool in both agricultural and scientific research .
Properties
IUPAC Name |
2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS2/c1-4-14(7,8)6-5-11-12(13,9-2)10-3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNYAMFNNOTGCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCOP(=S)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865223 | |
Record name | Demeton-O-methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25476-48-6 | |
Record name | Demeton O-methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025476486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demeton-O-methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETON-O-METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C770NNA46K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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